
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Vue d'ensemble
Description
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, also known as β-Amino-2,4,5-trifluoro-benzenebutanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C12H14F3NO2 . It has a molecular weight of 261.240 .
Molecular Structure Analysis
The exact mass of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is 261.097656 . The molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has a density of 1.3±0.1 g/cm3 and a boiling point of 331.0±42.0 °C at 760 mmHg . It has a flash point of 154.0±27.9 °C . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol .Applications De Recherche Scientifique
1. Crystal Packing and Molecular Interactions
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate demonstrates unique molecular interactions in its crystal structure. Zhang, Wu, and Zhang (2011) found that it utilizes rare N⋯π interactions, forming a zigzag double-ribbon structure. This compound offers insights into nontraditional hydrogen bonding and molecular packing in crystal engineering (Zhang, Wu, & Zhang, 2011).
2. Synthesis of Novel Compounds
The compound is integral in synthesizing diverse chemical structures. For example, Coe, Markou, and Tatlow (1997) used it in a Reformatsky-type reaction, leading to the formation of various intermediates critical in organic synthesis (Coe, Markou, & Tatlow, 1997).
3. Spectroscopic and Theoretical Studies
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate has been characterized using spectroscopic and theoretical methods. Koca et al. (2014) conducted experimental and theoretical vibrational spectra analyses, providing valuable data for understanding the compound's chemical and physical properties (Koca et al., 2014).
4. Methodology in Organic Synthesis
The compound serves as a crucial intermediate in various synthetic methodologies. Darehkordi, Talebizadeh, and Anary‐Abbasinejad (2018) utilized it in the intramolecular cyclization process, leading to the creation of new series of substituted derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGUVPIIJRHFD-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

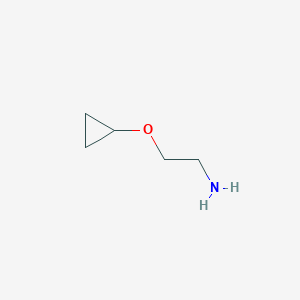

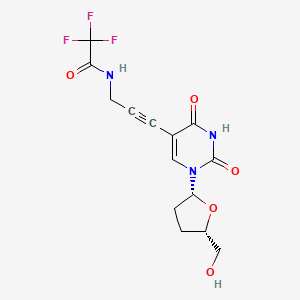


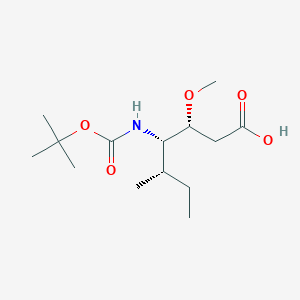



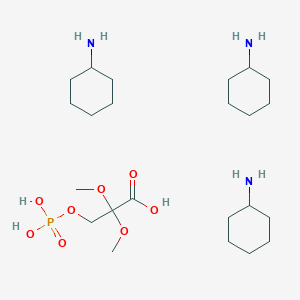
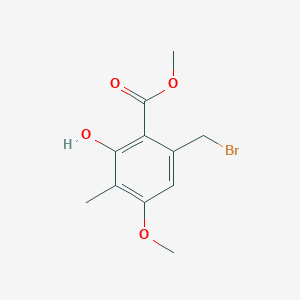

![7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3214684.png)
